molecular formula C8H10O B3422313 2,6-Dimethylphenol CAS No. 25134-01-4

2,6-Dimethylphenol

Cat. No. B3422313
Key on ui cas rn: 25134-01-4
M. Wt: 122.16 g/mol
InChI Key: NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Patent
US04538009

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
[Compound]
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
500 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH3:10])[CH:5]1[OH:11]>[Pt]>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11]

Inputs

Step One
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)O
Step Four
Name
catalyst
Quantity
500 mL
Type
catalyst
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 275° C.
CUSTOM
Type
CUSTOM
Details
produced in this manner
CUSTOM
Type
CUSTOM
Details
The reaction product was obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the exit gases
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 90.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04538009

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
[Compound]
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
500 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH3:10])[CH:5]1[OH:11]>[Pt]>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11]

Inputs

Step One
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)O
Step Four
Name
catalyst
Quantity
500 mL
Type
catalyst
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 275° C.
CUSTOM
Type
CUSTOM
Details
produced in this manner
CUSTOM
Type
CUSTOM
Details
The reaction product was obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the exit gases
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 90.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04538009

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
[Compound]
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
500 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH3:10])[CH:5]1[OH:11]>[Pt]>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11]

Inputs

Step One
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)O
Step Four
Name
catalyst
Quantity
500 mL
Type
catalyst
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to 275° C.
CUSTOM
Type
CUSTOM
Details
produced in this manner
CUSTOM
Type
CUSTOM
Details
The reaction product was obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the exit gases
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 90.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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